![molecular formula C13H10N2OS2 B408347 N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide CAS No. 312742-77-1](/img/structure/B408347.png)
N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
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Overview
Description
The compound “N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide” belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. A thiazole is a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms.
Molecular Structure Analysis
The molecular structure of similar compounds suggests that “N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide” would have a benzothiazole ring attached to a thiophene ring via a carboxamide group .Scientific Research Applications
Pharmacological Applications
Thiophene derivatives have properties that make them useful as antipsychotic , antianxiety , antifungal , antimicrobial , antioxidant , anticancer , and anti-inflammatory agents .
Material Science
These compounds are utilized as corrosion inhibitors and have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs) , and in the fabrication of organic light-emitting diodes (OLEDs) .
Organic Electronics
Thiophene derivatives are used in the production of polythiophenes, which are extensively used in organic semi-conductors, solar cells , and light-emitting diodes (LEDs) .
Safety and Hazards
properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-8-4-2-5-9-11(8)14-13(18-9)15-12(16)10-6-3-7-17-10/h2-7H,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXTYRLNVYVNMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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